4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one
Overview
Description
“4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one” is a chemical compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthesis and Structural Investigation
The compound 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is closely related to various heterocyclic compounds that have been synthesized and structurally investigated. For instance, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized, highlighting the relevance of similar compounds in molecular structure investigations. These investigations include X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties and NMR chemical shifts, showing the importance of such compounds in understanding molecular packing and electronic structure (Shawish et al., 2021).
Metabolic Studies
Research on closely related compounds, such as dipeptidyl peptidase IV inhibitors, explores their metabolism, excretion, and pharmacokinetics in various species, including humans. These studies reveal the compounds' elimination pathways, highlighting the role of specific molecular modifications in influencing metabolic pathways and renal clearance (Sharma et al., 2012).
Chemical Reactions and Applications
Compounds with similar structural features have been used to study chemical reactions such as the catalysis-induced cyclisation of homoallylic sulfonamides, demonstrating the potential of these molecules in synthesizing polycyclic systems through cationic cascades terminated by sulfonamide groups (Haskins & Knight, 2002).
Antineoplastic Activity
Studies on antineoplastic tyrosine kinase inhibitors, like flumatinib, which is structurally related to this compound, detail the identification of metabolites in chronic myelogenous leukemia patients. These investigations provide insight into the main metabolic pathways of such inhibitors in humans after oral administration, contributing to our understanding of their pharmacological activity (Gong et al., 2010).
Coordination Chemistry
Research on the coordination chemistry of penta-azamacrocycles containing a 1,4-piperazine backbone, similar to the core structure of this compound, explores the synthesis and interaction of these compounds with metals. Such studies provide valuable information on the potential applications of these compounds in creating complex structures through multiple coordinative interactions and hydrogen bonds (Alcock et al., 1988).
Future Directions
The future directions for “4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one” and its derivatives are promising. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Related compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one may interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.
Biochemical Pathways
This includes the disruption of synthase enzymes, which are crucial for the production of primary membrane components and virulence-determining components of bacterial cell walls .
Pharmacokinetics
It’s worth noting that similar compounds have been found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
Related compounds have been found to possess antibacterial activity and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to be influenced by factors such as bacterial resistance mechanisms .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAJWSULIVPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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